molecular formula C12H9F3N2O B13113430 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol

Cat. No.: B13113430
M. Wt: 254.21 g/mol
InChI Key: YKXYLTQKSMXOGP-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of inflammatory pathways and the promotion of neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol is unique due to the presence of both the trifluoromethyl group and the pyrimidine ring, which together contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

[2-[2-(trifluoromethyl)phenyl]pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2

InChI Key

YKXYLTQKSMXOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)CO)C(F)(F)F

Origin of Product

United States

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